2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles and chromenones This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a chromenone moiety
Preparation Methods
The synthesis of 2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multi-step reactions. One common synthetic route includes the reaction of chroman-2,3-dione with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like diethyl ether under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. Major products formed from these reactions include various substituted benzothiazole and chromenone derivatives .
Scientific Research Applications
2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar compounds to 2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide include:
2-(2-oxochromen-3-yl)acetic acid: This compound shares the chromenone moiety but lacks the benzothiazole ring.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This derivative has a similar chromenone structure but includes a difluoroethyl group instead of the benzothiazole ring.
(E)-N’-(1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide: This compound contains a chromenone moiety but is linked to a benzohydrazide group instead of a benzothiazole ring.
The uniqueness of this compound lies in its combined benzothiazole and chromenone structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H11NO6S |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
1,1-dioxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C18H11NO6S/c20-14(13-9-11-5-1-3-7-15(11)25-18(13)22)10-19-17(21)12-6-2-4-8-16(12)26(19,23)24/h1-9H,10H2 |
InChI Key |
DQNFXVPOLIDKEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
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